molecular formula C5H13NO2 B1528944 1-Amino-3-methylbutane-2,3-diol CAS No. 1236226-80-4

1-Amino-3-methylbutane-2,3-diol

Cat. No. B1528944
M. Wt: 119.16 g/mol
InChI Key: BVWUNQADJNOXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methylbutane-2,3-diol belongs to the class of organic compounds known as 1,3-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .


Molecular Structure Analysis

The molecular formula of 1-Amino-3-methylbutane-2,3-diol is C5H13NO2 . The structure includes an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .

Scientific Research Applications

“1-Amino-3-methylbutane-2,3-diol” has been found to have applications in the cosmetics industry. It is used as a multifunctional cosmetic additive and is an effective deodorant ingredient . It can enhance the antibacterial performance of alcohols and diols, and boost the effectiveness of traditional preservative systems . It also has skin moisturizing and softening effects, and can improve the skin feel of cosmetic formulations .

properties

IUPAC Name

1-amino-3-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(2,8)4(7)3-6/h4,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUNQADJNOXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylbutane-2,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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